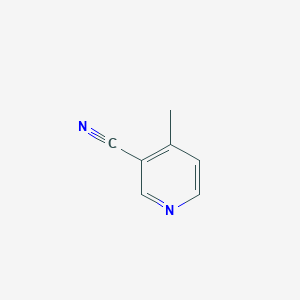

3-Cyano-4-méthylpyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Cyano-4-methylpyridine and its derivatives involves various chemical strategies, showcasing the versatility of this compound. One approach includes the condensation of 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts, yielding 2-chloro-3-amino-4-methylpyridine as a key intermediate in a scalable and commercially valuable process (Ge et al., 2011). This method highlights the compound's role in synthesizing clinically relevant molecules such as Nevirapine.

Molecular Structure Analysis

The molecular and crystal structure of 3-Cyano-4-methylpyridine derivatives has been elucidated through various analytical techniques, including X-ray diffraction analysis. For instance, the crystal structure of related compounds reveals the molecule's ability to engage in hydrogen bonding and weak intermolecular interactions, which are crucial for the development of polymeric chains and the stabilization of the crystal structure (Kubiak, Janczak, & Śledź, 2002).

Chemical Reactions and Properties

3-Cyano-4-methylpyridine acts as a versatile ligand in coordination chemistry, forming complexes with transition metals. Its ability to act as a monodentate or bidentate ligand via its nitrogen atoms allows for the construction of various coordination polymers with interesting magnetic and structural properties (Zhao et al., 2017). These complexes have been studied for their synthesis, structures, and potential applications in catalysis and material science.

Applications De Recherche Scientifique

Activité antiproliférative

Des dérivés de 3-Cyano-4-méthylpyridine ont été rapportés comme possédant diverses activités pharmacologiques . Plusieurs des composés nouvellement synthétisés ont été évalués pour leur activité antitumorale contre HEPG2 et leur relation structure-activité (SAR) a été étudiée . Les résultats ont révélé que les dérivés de pyridine présentent une activité antitumorale prometteuse contre la lignée cellulaire de carcinome hépatique (HEPG2), par rapport au médicament de référence, la doxorubicine .

Propriétés antihypertensives

Il a été constaté que les cyanopyridines substituées, y compris la this compound, possédaient des propriétés antihypertensives .

Propriétés anti-inflammatoires et analgésiques

Il a été démontré que la this compound possédait des propriétés anti-inflammatoires et analgésiques .

Activité cardiotonique

Ce composé a également été associé à une activité cardiotonique .

Activité antimicrobienne

La this compound a démontré une activité antimicrobienne .

Activité anticancéreuse

La this compound a été associée à des activités anticancéreuses . Certains dérivés de pyridine ont été envisagés pour leur action inhibitrice de la topoisomérase et leur cytotoxicité contre quelques lignées cellulaires de croissance maligne humaine, les désignant ainsi comme de nouveaux agents anticancéreux .

Synthèse à grande échelle de l'acide 4-méthylnicotinique

Un processus efficace de synthèse à grande échelle de l'acide 4-méthylnicotinique a été mis au point. La voie de synthèse utilisait le 2,6-dichloro-4-méthylnicotinonitrile comme matière de départ, qui était disponible dans le commerce <svg class="icon" height="16" p-id="1735

Safety and Hazards

3-Cyano-4-methylpyridine is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Mécanisme D'action

Target of Action

It is known to be used as an intermediate in the synthesis of various pharmaceutical compounds .

Mode of Action

It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a transition metal catalyst, such as palladium, to form new carbon-carbon bonds .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various complex organic molecules .

Result of Action

As an intermediate, its primary role is in the synthesis of other compounds, including inhibitors and anticancer agents . The effects of these final products would depend on their specific mechanisms of action.

Propriétés

IUPAC Name |

4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAPHZHNODDMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281046 | |

| Record name | 3-Cyano-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5444-01-9 | |

| Record name | 4-Methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5444-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 19882 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005444019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5444-01-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyano-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione](/img/structure/B43182.png)

![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)